![molecular formula C20H19N3O5S B3297844 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide CAS No. 896316-48-6](/img/structure/B3297844.png)
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide
Overview
Description
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide, commonly known as FTY720, is a synthetic compound that has shown promising results in various scientific research applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor agonist, which means it binds to and activates S1P receptors in the body. S1P receptors are involved in various physiological processes, including immune function, vascular development, and neuronal signaling.
Mechanism of Action
FTY720 binds to and activates N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide receptors, which are involved in various physiological processes, including immune function, vascular development, and neuronal signaling. Activation of this compound receptors by FTY720 leads to the internalization and degradation of the receptor, resulting in the sequestration of lymphocytes in lymph nodes and the suppression of the immune response. FTY720 also has anti-inflammatory and anti-angiogenic effects, which contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the number of circulating lymphocytes, which are involved in the immune response. FTY720 also has anti-inflammatory and anti-angiogenic effects, which contribute to its therapeutic potential in various diseases. FTY720 has been shown to induce apoptosis (cell death) in various cancer cell lines and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. FTY720 also has a well-defined mechanism of action, which allows for the identification of specific targets and pathways. However, FTY720 also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. FTY720 also has a short half-life in the body, which can limit its efficacy in certain experimental settings.
Future Directions
There are several future directions for the study of FTY720. One potential direction is the development of more selective N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide receptor agonists that can target specific receptors and pathways. Another potential direction is the combination of FTY720 with other therapeutic agents to enhance its efficacy and reduce off-target effects. Additionally, the use of FTY720 in combination with immunotherapy and other cancer treatments is an area of active research. Finally, the identification of biomarkers that can predict response to FTY720 and other this compound receptor agonists is an important area of future research.
Scientific Research Applications
FTY720 has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, FTY720 has been shown to reduce the number of relapses and delay disease progression. In cancer, FTY720 has been shown to induce cell death in various cancer cell lines and inhibit tumor growth in animal models. In transplant rejection, FTY720 has been shown to prevent graft rejection by suppressing the immune response.
properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-19(22-13-15-6-4-10-21-12-15)20(25)23-14-18(17-9-5-11-28-17)29(26,27)16-7-2-1-3-8-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUPMKSDRGHTMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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